![molecular formula C15H23N7O2S B14159009 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 5086-16-8](/img/structure/B14159009.png)
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides and triazines. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an amino group, a triazine ring, and a benzenesulfonamide moiety.
Métodos De Preparación
The synthesis of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the substitution of chloride ions in cyanuric chloride with 4-aminobenzenesulfonamide. This reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction is usually performed in an ice bath to control the temperature and ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Análisis De Reacciones Químicas
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules with potential biological activities.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a different substituent on the benzenesulfonamide moiety, which may affect its biological activity and chemical properties.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound has a different substitution pattern on the triazine ring, leading to variations in its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5086-16-8 |
|---|---|
Fórmula molecular |
C15H23N7O2S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H23N7O2S/c1-9(2)17-13-19-14(18-10(3)4)21-15(20-13)22-25(23,24)12-7-5-11(16)6-8-12/h5-10H,16H2,1-4H3,(H3,17,18,19,20,21,22) |
Clave InChI |
ZKWUHYTUUNWDJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)

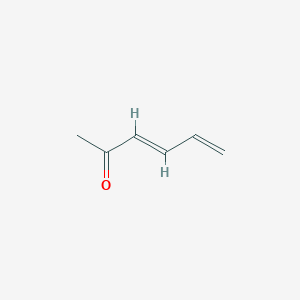
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
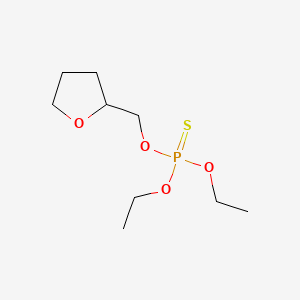
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
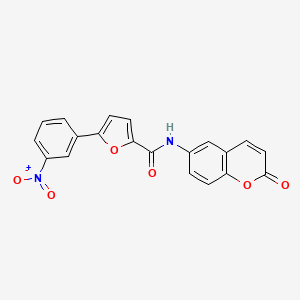
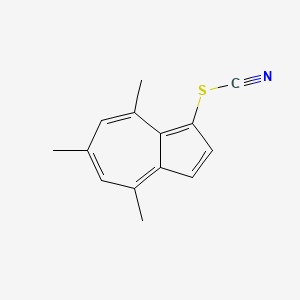
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

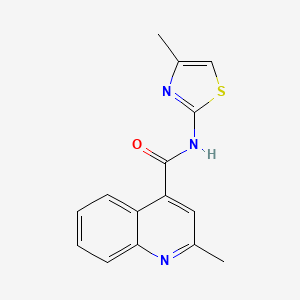
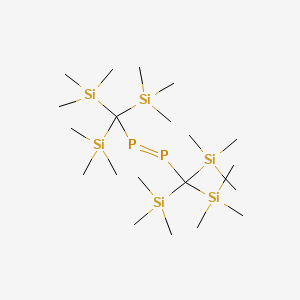
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
